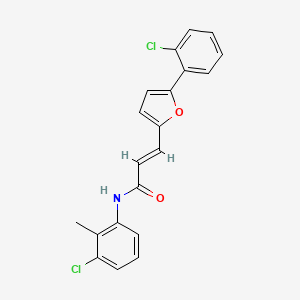

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Description

Properties

CAS No. |

853348-50-2 |

|---|---|

Molecular Formula |

C20H15Cl2NO2 |

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+ |

InChI Key |

QKTAJZNJOZAREV-ZRDIBKRKSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

Acrylamide formation: The final step involves the formation of the acrylamide group through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Targeting Nicotinic Acetylcholine Receptors:

Recent studies have highlighted the potential of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide in targeting α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The compound may serve as a selective agonist, aiding in the development of therapies for conditions such as Alzheimer's disease and schizophrenia .

2. Anti-inflammatory Properties:

The compound's interaction with nAChRs has also been linked to anti-inflammatory effects. Research indicates that modulation of these receptors can influence the cholinergic anti-inflammatory pathway, suggesting that this compound might be useful in treating inflammatory diseases and related pain .

Biological Studies

Case Study: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound demonstrated significant activity in promoting neurite outgrowth at concentrations that did not exhibit toxicity to neurons. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Environmental Impact

Toxicological Concerns:

Despite its therapeutic potential, the compound poses certain environmental risks. It has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . This necessitates careful consideration of its use and disposal in research and industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acrylamide Derivatives

Key Observations:

Heterocyclic Moieties: Replacement of furan with thiophene (e.g., DM497 vs. furan-based analogues) alters electronic properties and binding affinity. Thiophene’s higher lipophilicity may enhance membrane permeability but reduce polar interactions .

Substituent Impact: Chlorophenyl groups (e.g., in the target compound and LGH00045) enhance halogen bonding with enzymes, critical for inhibitory activity . Sulfamoyl (e.g., SARS-CoV inhibitor) and morpholinophenyl groups (e.g., Sortase A inhibitors from ) improve solubility and enzyme active-site interactions .

Key Insights:

- Antiviral Potential: The furan-acrylamide scaffold in SARS-CoV inhibitors () highlights the pharmacophore’s versatility, but the target compound’s chlorine substituents may confer distinct binding kinetics .

Biological Activity

N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide, also known as (E)-N-(3-chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide, is a synthetic compound with potential biological activity. Its molecular formula is CHClNO, and it features a complex structure that includes furan and chloro-substituted phenyl groups.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

| InChI | InChI=1S/C20H15Cl2NO2/c1-13-16(21)7-4-8-18(13)23-20(24)12-10-14-9-11-19(25-14)15-5-2-3-6-17(15)22/h2-12H,1H3,(H,23,24)/b12-10+ |

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the same class have shown significant pharmacological properties, particularly in modulating nicotinic acetylcholine receptors, which are implicated in various neurobiological processes.

Related Compounds and Their Activities

- 3-Furan-2-yl-N-p-tolyl-acrylamide :

The mechanism by which this compound may exert its effects is likely related to its interaction with nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are involved in cognitive functions, mood regulation, and anxiety responses.

Toxicological Profile

Preliminary data indicate that this compound may pose certain risks:

- Acute Toxicity : Classified as harmful if swallowed.

- Environmental Impact : May cause long-lasting harmful effects to aquatic life .

Table of Biological Activity of Related Compounds

Q & A

Q. What are the standard synthetic routes for N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Coupling reactions : Using (E)-3-(furan-2-yl)acrylic acid derivatives with substituted anilines via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the acrylamide backbone .

- Functional group modifications : For example, reduction of formyl groups to hydroxymethyl intermediates using DIBAL-H, followed by oxidation to aldehydes with pyridinium chlorochromate (PCC) .

- Purification : Flash chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is employed to isolate pure products . Example reaction conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acrylation | EDCI, HOBt, DCM, RT | 67–84% | |

| Reduction | DIBAL-H, THF, 0°C | 80–90% |

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, acrylamide NH at δ 8.5–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHClNO: calc. 412.05, obs. 412.08) .

- Melting point analysis : Used to assess purity (e.g., 218–219°C for related acrylamides) .

Q. What physicochemical properties are critical for its research applications?

- Lipophilicity (LogP) : Estimated via HPLC or computational tools; impacts membrane permeability (e.g., LogP ~3.5 for chlorophenyl-furan derivatives) .

- Solubility : Typically low in aqueous buffers; DMSO is preferred for in vitro assays .

- Stability : Susceptible to photodegradation; storage under inert atmosphere at -20°C is recommended .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

Systematic substitutions on the phenyl/furan moieties alter target binding:

- Chlorophenyl position : 2-chloro vs. 3-chloro substituents affect steric interactions with enzyme active sites (e.g., Staphylococcus aureus Sortase A inhibition drops by 40% with 3-chloro) .

- Furan vs. thiophene : Replacement of furan with thiophene increases π-stacking but reduces solubility, impacting IC values in protease assays .

- Acrylamide linker : (E)-stereochemistry is critical; (Z)-isomers show 10-fold lower potency due to conformational mismatch .

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal growth : Low solubility in common solvents necessitates vapor diffusion methods with DMF/water mixtures .

- Data refinement : SHELXL resolves disorder in chlorophenyl groups via TLS parameterization and anisotropic displacement models .

- Twinned crystals : SHELXE is used for deconvoluting overlapping diffraction patterns in cases of pseudo-merohedral twinning .

Q. How can contradictions in biological activity data between studies be resolved?

- Assay standardization : Variations in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength) may explain discrepancies. Normalize data using internal controls like known inhibitors .

- Off-target profiling : Use selectivity panels (e.g., kinase or GPCR screens) to rule out non-specific effects .

- Meta-analysis : Apply multivariate statistics to datasets from independent studies to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.